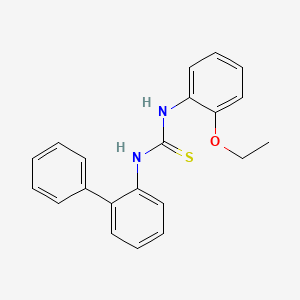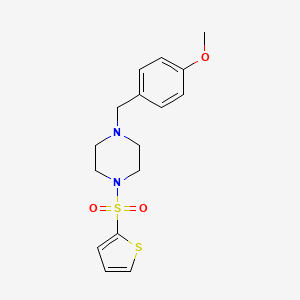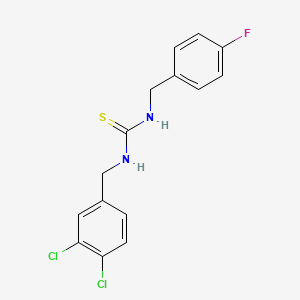![molecular formula C18H23N3S B4283349 4-allyl-3-cyclopentyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4283349.png)
4-allyl-3-cyclopentyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazole
Vue d'ensemble
Description
4-allyl-3-cyclopentyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazole is a chemical compound that belongs to the class of triazole derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agrochemicals, and material science.
Mécanisme D'action
The mechanism of action of 4-allyl-3-cyclopentyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazole is not fully understood. However, studies have suggested that the compound may exert its antimicrobial and antifungal effects by inhibiting the biosynthesis of essential cellular components such as nucleic acids and proteins. In addition, the compound has been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways and inhibiting the expression of anti-apoptotic proteins.
Biochemical and Physiological Effects:
Studies have reported that this compound may have some biochemical and physiological effects. For instance, the compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the regulation of neurotransmitter activity. In addition, the compound has been reported to exhibit some anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-allyl-3-cyclopentyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazole in lab experiments is its broad-spectrum antimicrobial and antifungal activity. The compound has been shown to be effective against a wide range of bacterial and fungal strains, making it a potential candidate for the development of new antibiotics and antifungal agents. However, one of the limitations of using the compound in lab experiments is its relatively low solubility in water, which can affect its bioavailability and limit its use in certain applications.
Orientations Futures
There are several potential future directions for the study of 4-allyl-3-cyclopentyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazole. One of the areas of research is the development of new derivatives of the compound with improved pharmacological properties. Another area of research is the investigation of the compound's potential as a pesticide or herbicide. Furthermore, the compound's potential as a drug delivery agent for targeted drug delivery is another area of research that requires further investigation. Additionally, the compound's potential as a material for the development of nanomaterials and sensors is an area of research that requires further exploration.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in various fields, including medicinal chemistry, agrochemicals, and material science. The compound has shown significant antimicrobial, antifungal, antiviral, and anticancer activities, making it a potential candidate for the development of new antibiotics and antifungal agents. However, further studies are required to fully understand the compound's mechanism of action and to develop new derivatives with improved pharmacological properties.
Applications De Recherche Scientifique
4-allyl-3-cyclopentyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazole has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit significant antimicrobial, antifungal, antiviral, and anticancer activities. The compound has shown promising results against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. In addition, it has exhibited potent antifungal activity against Candida albicans and Aspergillus fumigatus. The compound has also shown potential as an anticancer agent, with studies reporting its ability to induce apoptosis in cancer cells and inhibit the growth of tumor cells.
Propriétés
IUPAC Name |
3-cyclopentyl-5-[(2-methylphenyl)methylsulfanyl]-4-prop-2-enyl-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3S/c1-3-12-21-17(15-9-6-7-10-15)19-20-18(21)22-13-16-11-5-4-8-14(16)2/h3-5,8,11,15H,1,6-7,9-10,12-13H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMYGWOQOMZFVNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NN=C(N2CC=C)C3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-(4-methoxybenzyl)piperazine](/img/structure/B4283286.png)

![1-(4-methoxybenzyl)-4-[(pentamethylphenyl)sulfonyl]piperazine](/img/structure/B4283298.png)
![1-[(5-bromo-2-thienyl)sulfonyl]-4-(4-methoxybenzyl)piperazine](/img/structure/B4283300.png)
![1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(4-methoxybenzyl)piperazine](/img/structure/B4283304.png)
![1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(4-methoxybenzyl)piperazine](/img/structure/B4283312.png)
![3-[4-methyl-5-({[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-4H-1,2,4-triazol-3-yl]-1-(methylsulfonyl)piperidine](/img/structure/B4283315.png)
![methyl 2-[(3-{4-[(2-chlorobenzoyl)oxy]phenyl}-2-cyanoacryloyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B4283319.png)
![methyl 2-{[2-cyano-3-(6-nitro-1,3-benzodioxol-5-yl)acryloyl]amino}-5-isopropyl-3-thiophenecarboxylate](/img/structure/B4283323.png)
![methyl 2-{[2-cyano-3-(1,3-dimethyl-1H-pyrazol-4-yl)acryloyl]amino}-5-phenyl-3-thiophenecarboxylate](/img/structure/B4283331.png)
![methyl 2-[(2-cyano-3-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}acryloyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B4283336.png)

![N-[4-(4-chlorophenoxy)phenyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B4283356.png)
